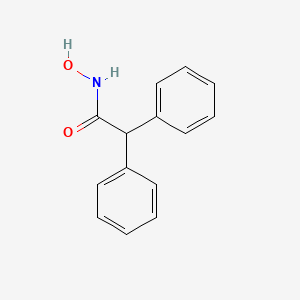

N-hydroxy-2,2-diphenylacetamide

Descripción general

Descripción

N-hidroxi-2,2-difenilacetamida es un compuesto conocido por su importante función como inhibidor selectivo de las histona desacetilasas (HDAC) de clase IIa.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-hidroxi-2,2-difenilacetamida generalmente implica la amidación del ácido difenilacético con hidroxilamina. Un método común incluye la reacción del ácido difenilacético con clorhidrato de hidroxilamina en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo en un medio acuoso, y el producto se aísla mediante cristalización .

Métodos de Producción Industrial

La producción industrial de N-hidroxi-2,2-difenilacetamida sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-hidroxi-2,2-difenilacetamida experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar oximas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en aminas.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo hidroxilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean nucleófilos como aminas y tioles en condiciones básicas.

Principales Productos Formados

Oxidación: Formación de oximas.

Reducción: Formación de aminas primarias o secundarias.

Sustitución: Formación de amidas sustituidas y otros derivados.

Aplicaciones Científicas De Investigación

Biochemical Properties

N-hydroxy-2,2-diphenylacetamide serves as a selective inhibitor of class IIa histone deacetylases (HDACs), which play a crucial role in regulating gene expression through chromatin remodeling. The inhibition of these enzymes can lead to significant changes in cellular processes, including gene transcription and cell signaling pathways.

Anti-inflammatory Activity

Research indicates that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.

- Inhibition Studies : The compound has demonstrated IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential utility as an anti-inflammatory agent.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound across various cancer cell lines:

| Cancer Cell Line | Inhibition (%) |

|---|---|

| MOLT-4 (Leukemia) | 84.19 |

| SF-295 (CNS Cancer) | 72.11 |

| HOP-92 (Lung Cancer) | 67.51 |

These results suggest that the compound may be beneficial in treating hematological malignancies and potentially other cancer types.

Inhibition of Cancer Cell Growth

A study by Güzel-Akdemir et al. (2021) assessed various derivatives of diphenylacetamides, including this compound, revealing substantial inhibition rates against leukemia and CNS cancer cell lines.

Anti-inflammatory Effects

In controlled experiments involving animal models of arthritis, this compound was shown to significantly reduce inflammation markers compared to untreated controls, reinforcing its potential as an anti-inflammatory therapeutic agent.

Mecanismo De Acción

N-hidroxi-2,2-difenilacetamida ejerce sus efectos inhibiendo las HDAC de clase IIa. Se une al sitio activo de la enzima, previniendo la desacetilación de las proteínas histonas. Esta inhibición conduce a un aumento en la acetilación de histonas, lo que resulta en cambios en la estructura de la cromatina y la expresión génica. El compuesto se dirige específicamente a HDAC7 con alta selectividad, lo que lo convierte en una herramienta valiosa para estudiar el papel de las HDAC en los procesos celulares .

Comparación Con Compuestos Similares

Compuestos Similares

N-hidroxi-9H-xanteno-9-carboxamida: Otro inhibidor selectivo de HDAC con una estructura ligeramente diferente.

Ácido difenilacetohidroxámico: Comparte una estructura central similar pero con diferentes sustituyentes.

Singularidad

N-hidroxi-2,2-difenilacetamida es único debido a su alta selectividad para las HDAC de clase IIa, particularmente HDAC7. Esta selectividad permite una inhibición dirigida, reduciendo los efectos fuera del objetivo y aumentando su potencial como agente terapéutico .

Actividad Biológica

N-hydroxy-2,2-diphenylacetamide (NHDPAA) is a compound recognized for its selective inhibition of class IIa histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and gene expression. This article provides a comprehensive overview of the biological activity of NHDPAA, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Targeting Histone Deacetylases

NHDPAA selectively inhibits class IIa HDACs by binding to the zinc ion at the active site, which is essential for the enzyme's deacetylase activity. This interaction leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure that enhances gene expression . The compound's ability to alter gene expression patterns is significant for various cellular processes, including:

- Cell Cycle Regulation : By affecting the transcription of genes involved in cell cycle control.

- Apoptosis : Modulating apoptotic pathways through the regulation of pro-apoptotic genes.

- Differentiation : Influencing cellular differentiation by altering gene expression profiles.

NHDPAA exhibits sub-micromolar inhibitory activity against class IIa HDACs, making it a potent agent for studying epigenetic regulation. Its biochemical properties include:

- Molecular Structure : Characterized by a hydroxamic acid moiety that contributes to its HDAC inhibitory activity.

- Hydrogen Bonding : The compound forms N—H···O hydrogen bonds and C—H···O interactions that stabilize its structure .

Biological Activity Overview

The biological activities of NHDPAA extend beyond HDAC inhibition. It has shown potential in various therapeutic areas:

Case Studies and Research Findings

- Cancer Therapy : A study highlighted NHDPAA's role in enhancing the sensitivity of cancer cells to chemotherapeutic agents by modulating gene expression related to drug metabolism and resistance mechanisms. This suggests its potential as an adjunct therapy in cancer treatment .

- Inflammation Models : In animal models of inflammation, NHDPAA demonstrated significant reductions in inflammatory markers and improved clinical outcomes. This positions it as a candidate for developing new anti-inflammatory drugs.

- Antimycobacterial Activity : Research on NHDPAA derivatives indicated promising results against Mycobacterium tuberculosis, suggesting that modifications to the compound could enhance its efficacy as an anti-tubercular agent .

Propiedades

IUPAC Name |

N-hydroxy-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(15-17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSBBVCLWMCGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286297 | |

| Record name | N-hydroxy-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4099-51-8 | |

| Record name | NSC44620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-hydroxy-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylacetohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Hydroxy-2,2-diphenylacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR6KC9X4LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.